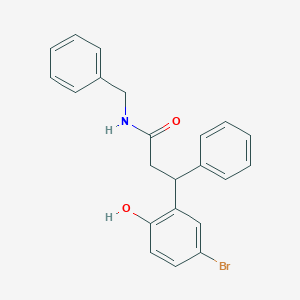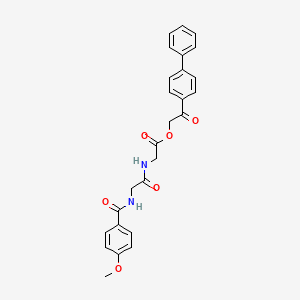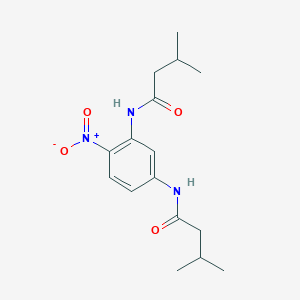![molecular formula C14H23NO3 B4007284 4-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}morpholine CAS No. 97303-79-2](/img/structure/B4007284.png)
4-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}morpholine
Overview
Description
The compound 4-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}morpholine is of interest due to its structural and chemical properties, which may contribute to various chemical reactions and potential applications in chemical synthesis. While there is limited direct research on this exact compound, related studies on morpholine derivatives and compounds with similar structural features provide insights into their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of morpholine derivatives often involves key steps like bromination, cyclization, and refluxing with specific reagents. Kumar et al. (2007) described an efficient synthesis method for a potent muscarinic agonist, which could be relevant for synthesizing similar morpholine derivatives, involving nine steps with an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007).
Molecular Structure Analysis
Molecular structure determination of morpholine derivatives can be achieved through techniques like single crystal X-ray diffraction, as demonstrated by Mamatha S.V et al. (2019), who synthesized and characterized a morpholine derivative, revealing its monoclinic system and specific lattice parameters (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).
Chemical Reactions and Properties
Morpholine derivatives can participate in various chemical reactions, including the aza-Diels–Alder reaction and unexpected decyanation, as found by Kopchuk et al. (2017) in their work on solvent-free conditions reactions, showcasing the versatility and reactivity of these compounds (Kopchuk, Khasanov, Chepchugov, Kovalev, Zyryanov, Rusinov, & Chupakhin, 2017).
Scientific Research Applications
Oxidation Reactions and Mechanistic Insights
One application involves the oxidation of enamines, including 4-(1-cyclohexen-1-yl)-morpholine, using metal oxidants such as lead tetraacetate, thallium triacetate, and mercuric diacetate. The products of these reactions include N-acetyl-morpholine and 2-morpholino-ketone, highlighting a mechanistic pathway involving the addition of acetoxy groups to the enamine double bond and subsequent α-elimination (Corbani, Rindonek, & Scolastico, 1973).
Synthesis of β-Polyketone Derivatives
Another research application explores the reaction of 1-morpholino-1-cyclohexene with 3-acetyl-2-hydroxy-6-methyl-4H-4-pyranone and 7-chloro-2,2-dimethyl-2H, 4H, 5H-pyrano [4,3-d]-1,3-dioxin-4,5-dione. This synthesis route produces β-polyketone derivatives, demonstrating the compound's utility in creating complex organic structures with potential pharmaceutical applications (Takeuchi, Nakagawa, Kamisato, & Tobinaga, 1980).
Nucleophilic Behavior in Organic Synthesis
The nucleophilic behavior of morpholino enamines derived from cyclohexyl- and cyclohexen-1-yl- compounds in reactions with various agents like diethyl azodicarboxylate (DAD) and phenylisocyanate (PIC) further illustrates the compound's significance in organic synthesis. This research provides valuable insights into the reactivity and application of morpholine derivatives in creating diverse organic molecules (Ferri, Pitacco, & Valentin, 1978).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
Research on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leading to the formation of various heterocyclic derivatives including dioxolane, demonstrates the potential of morpholine derivatives in facilitating complex reactions under catalytic conditions. This application is crucial for the synthesis of compounds with varied pharmacological activities (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Synthesis of Potent Antimicrobials
Morpholine derivatives, such as 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, have been utilized in synthesizing potent antimicrobials. This showcases the compound's application in developing new therapeutic agents that address various microbial infections (Kumar, Sadashiva, & Rangappa, 2007).
properties
IUPAC Name |
4-[(2-cyclohex-3-en-1-yl-1,3-dioxolan-4-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-2-4-12(5-3-1)14-17-11-13(18-14)10-15-6-8-16-9-7-15/h1-2,12-14H,3-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPOJYKIJJMKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2OCC(O2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387839 | |
| Record name | Morpholine, 4-[[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97303-79-2 | |
| Record name | Morpholine, 4-[[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine](/img/structure/B4007214.png)

![1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007227.png)

![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007234.png)

![3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007254.png)
![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4007265.png)
![methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007276.png)

![phenyl 2-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoyl]oxy}benzoate](/img/structure/B4007279.png)
![N-(4-bromophenyl)-N'-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007299.png)
